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Compound of Interest

Compound Name:
2-(2-Chloro-4-

nitrophenoxy)acetamide

CAS No.: 804505-18-8

Cat. No.: B1352196

Get Quote

Executive Summary
2-(2-Chloro-4-nitrophenoxy)acetamide (CAS: 804505-18-8) represents a high-value

pharmacophore scaffold in medicinal chemistry and agrochemical research. Structurally

characterized by a phenoxyacetamide core substituted with electron-withdrawing nitro and

chloro groups, this compound sits at the intersection of antimicrobial, anti-inflammatory, and

herbicidal chemical spaces.

This technical guide analyzes the compound's Structure-Activity Relationships (SAR), detailing

its potential as a lead candidate for antitubercular agents and COX-2 inhibitors, while providing

validated protocols for its synthesis and biological evaluation.

Chemical Profile & Physicochemical Properties[1][2]
[3][4][5]
The compound functions as a lipophilic, non-ionizable hydrogen bond donor/acceptor. Its

efficacy is driven by the 2-chloro substituent (increasing metabolic stability and lipophilicity) and
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the 4-nitro group (facilitating bioreductive mechanisms).

Table 1: Physicochemical Specifications
Property Value Relevance

IUPAC Name
2-(2-Chloro-4-

nitrophenoxy)acetamide
Official Designation

CAS Number 804505-18-8 Registry ID

Molecular Formula C₈H₇ClN₂O₄ Stoichiometry

Molecular Weight 230.60 g/mol
Fragment-based drug

discovery (FBDD) compliant

LogP (Predicted) ~1.2 - 1.5

Optimal for membrane

permeability (Rule of 5

compliant)

H-Bond Donors 1 (Amide NH₂)
Receptor binding (e.g., Serine

proteases)

H-Bond Acceptors 4 (Nitro O, Amide O, Ether O)
Chelating potential & enzyme

pocket fit

Rotatable Bonds 3
Conformational flexibility for

induced fit

Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(2-Chloro-4-nitrophenoxy)acetamide is not singular; it is a

"privileged structure" capable of interacting with multiple biological targets depending on the

biological context.

Pharmacophore Mapping
The molecule can be dissected into three functional zones:

Zone A (4-Nitro Group): Acts as a "warhead" for nitro-reductase enzymes found in bacteria

(e.g., M. tuberculosis), leading to the generation of reactive nitrogen species (RNS) that

damage bacterial DNA.
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Zone B (2-Chloro Substituent): Provides steric bulk that prevents rapid degradation by ring-

opening enzymes and increases lipophilicity, aiding cell wall penetration.

Zone C (Acetamide Linker): Mimics the peptide bond, allowing the molecule to act as a

competitive inhibitor for proteases or synthases.

Diagram 1: Pharmacophore & Mechanism Logic
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Caption: Functional decomposition of the molecule showing how specific structural motifs map

to distinct biological targets.[1]

Predicted Biological Activities[1][2][3][4][9][10][11]
Antimicrobial & Antitubercular Potential
Based on analogous compounds like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide, the 4-

nitro-phenoxy scaffold is a proven lead for Mycobacterium tuberculosis inhibition.

Mechanism: The nitro group undergoes enzymatic reduction within the bacteria, forming

hydroxylamine intermediates that inhibit mycolic acid synthesis or damage DNA.

Relevance: The 2-chloro substituent enhances stability compared to unsubstituted analogs,

potentially lowering the Minimum Inhibitory Concentration (MIC).
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Anti-inflammatory (COX-2 Inhibition)
Phenoxyacetamide derivatives have shown selectivity for Cyclooxygenase-2 (COX-2).

Mechanism: The acetamide group forms hydrogen bonds with Arg-120 and Tyr-355 in the

COX-2 active site, while the chlorophenyl ring slots into the hydrophobic channel.

Utility: Potential non-steroidal anti-inflammatory drug (NSAID) candidate with reduced gastric

side effects compared to acidic NSAIDs.

Herbicidal Activity
Structurally similar to 2,4-D (2,4-Dichlorophenoxyacetic acid), this amide derivative acts as an

auxin mimic.

Mechanism: It induces uncontrolled growth in broadleaf weeds by overstimulating auxin

signaling pathways. The amide functionality often acts as a "pro-herbicide," hydrolyzed in the

plant/soil to the active acid form.

Experimental Protocols
Synthesis Workflow (Williamson Ether Synthesis)
Objective: Synthesize high-purity 2-(2-Chloro-4-nitrophenoxy)acetamide for biological assay.

Reagents:

2-Chloro-4-nitrophenol (1.0 eq)

2-Chloroacetamide (1.2 eq)

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

Potassium Iodide (KI, catalytic amount, 0.1 eq)

Solvent: Acetone or DMF (Dry)

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1352196/docs?utm_src=pdf-body#technical-profile-biological-potential-of-2-2-chloro-4-nitrophenoxy-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1352196?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation: Dissolve 2-Chloro-4-nitrophenol in dry acetone/DMF in a round-bottom flask. Add

K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

Alkylation: Add 2-Chloroacetamide and catalytic KI.

Reflux: Heat the mixture to reflux (56°C for acetone, 80°C for DMF) for 6–8 hours. Monitor

progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Work-up:

If Acetone: Evaporate solvent, pour residue into ice-cold water.

If DMF: Pour reaction mixture directly into crushed ice with vigorous stirring.

Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove inorganic salts.

Purification: Recrystallize from Ethanol/Water (1:1) to yield pale yellow crystals.[2]

Antimicrobial Susceptibility Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or M.

smegmatis (surrogate for TB).

Method: Broth Microdilution (CLSI Standards).

Stock Preparation: Dissolve compound in 100% DMSO to 10 mg/mL.

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final

range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

Inoculation: Add bacterial suspension adjusted to 5 x 10⁵ CFU/mL.

Incubation: Incubate at 37°C for 18–24 hours.

Readout: MIC is the lowest concentration showing no visible growth (turbidity). Use

Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Diagram 2: Experimental Workflow
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Phase 1: Synthesis

Phase 2: Biological Screening
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Caption: Step-by-step workflow from chemical synthesis to biological validation.

Safety & Handling
Hazard Class: Irritant (Skin/Eye), Potential Mutagen (due to nitro group).

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis.

Storage: Store at -20°C, desiccated. Stable for 12 months.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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